molecular formula C16H22O2 B14619601 2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione CAS No. 60909-25-3

2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione

Cat. No.: B14619601
CAS No.: 60909-25-3
M. Wt: 246.34 g/mol
InChI Key: HJSWLXONKKXXAN-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione is an organic compound characterized by its unique structure, which includes a phenyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the alkylation of a suitable precursor with methyl groups, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetramethylbutane
  • 2,2,3,3-Tetramethyloctane
  • 2,2,3,3-Tetramethylpentane

Uniqueness

2,2,3,3-Tetramethyl-1-phenylhexane-1,5-dione is unique due to the presence of both a phenyl group and multiple methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

60909-25-3

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2,2,3,3-tetramethyl-1-phenylhexane-1,5-dione

InChI

InChI=1S/C16H22O2/c1-12(17)11-15(2,3)16(4,5)14(18)13-9-7-6-8-10-13/h6-10H,11H2,1-5H3

InChI Key

HJSWLXONKKXXAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)C(C)(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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